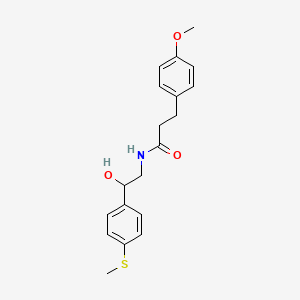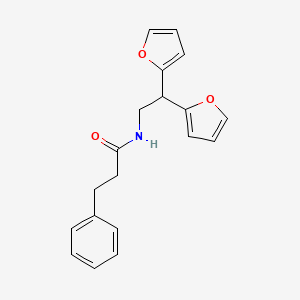
N-(2,2-di(furan-2-yl)ethyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two furan rings, an ethyl group, and a phenylpropanamide group. These groups could potentially engage in various types of intermolecular interactions, affecting the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the furan rings could contribute to its aromaticity and potentially its stability. The amide group could engage in hydrogen bonding, affecting its solubility and reactivity .Applications De Recherche Scientifique
DNA-Binding Affinity and Drug Efficacy
The complex between d(CGCGAATTCGCG)2 and 2,5-bis(4-guanylphenyl)furan, an analogue of the antitrypanosomal drug berenil, demonstrates enhanced DNA-binding affinity. This compound, known as furamidine, exhibits significant efficacy against the Pneumocystis carinii pathogen in an immunosuppressed rat model. Its structure allows for direct hydrogen bond interactions with DNA, contributing to its effectiveness. Such findings support the potential for N-(2,2-di(furan-2-yl)ethyl)-3-phenylpropanamide derivatives in treating parasitic infections through improved interaction with DNA (Laughton et al., 1995).
Antimicrobial and Antioxidant Properties
Derivatives of N-(2,2-di(furan-2-yl)ethyl)-3-phenylpropanamide exhibit promising antimicrobial and antioxidant activities. Compounds synthesized from 3,4-Difluoronirobenzene showed significant antibacterial and antifungal properties, highlighting the potential for these compounds in developing new antimicrobial agents (Velupillai et al., 2015).
Anti-Bacterial Activities Against Drug-Resistant Bacteria
N-(4-bromophenyl)furan-2-carboxamide derivatives have demonstrated in vitro antibacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. These compounds, particularly those with furan as a conjugated linker, offer a new avenue for combating drug-resistant bacterial infections, underscoring the importance of furanic compounds in developing novel antibacterial agents (Siddiqa et al., 2022).
Enzymatic Polymerization for Sustainable Materials
Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides, including those derived from N-(2,2-di(furan-2-yl)ethyl)-3-phenylpropanamide, show potential as sustainable alternatives to polyphthalamides. These materials, synthesized via enzymatic polymerization, could serve in high-performance applications, offering an eco-friendly option to conventional polymers (Jiang et al., 2015).
Propriétés
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-19(11-10-15-6-2-1-3-7-15)20-14-16(17-8-4-12-22-17)18-9-5-13-23-18/h1-9,12-13,16H,10-11,14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDXNPVQKHAUJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-di(furan-2-yl)ethyl)-3-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

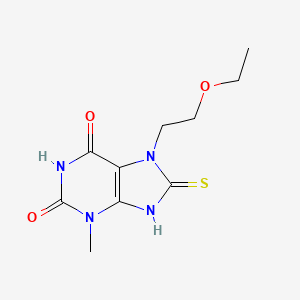
![2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one](/img/structure/B2452427.png)
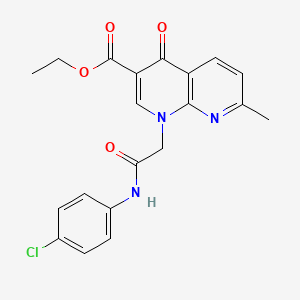
![ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carbonyl)piperazine-1-carboxylate](/img/structure/B2452432.png)
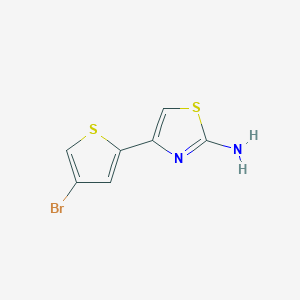
![7-(5-Bromopyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2452438.png)
![3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole](/img/structure/B2452440.png)
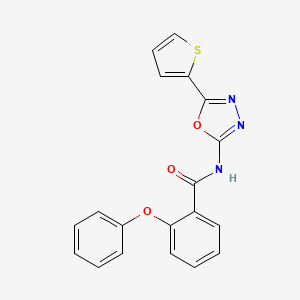
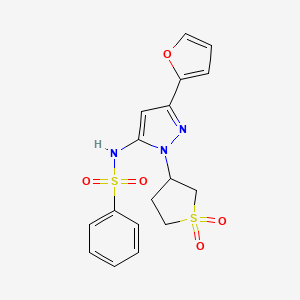
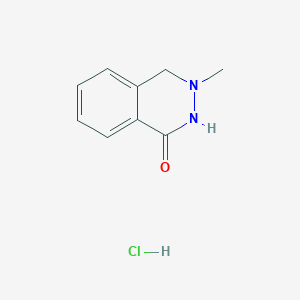
![(E)-4-(Dimethylamino)-N-methyl-N-[2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl]but-2-enamide](/img/structure/B2452446.png)
![4-[4-(1,3-benzodioxol-5-ylmethyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2452447.png)

